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Compound of Interest

Compound Name: Kushenol A

cat. No.: B592811

Kushenol A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological
properties of Kushenol A, a prenylated flavonoid isolated from the roots of Sophora
flavescens. This document is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Kushenol A, also known as Leachianone E, is a bioactive natural product with a complex
chemical structure. A summary of its key physical and chemical properties is presented below.
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Property Value Source

CAS Number 99217-63-7 [112][3114]

Molecular Formula C25H2805 [11[31[41[5]

Molecular Weight 408.49 g/mol [31[41[5]
(2S)-5,7-dihydroxy-2-(2-
hydroxyphenyl)-8-[(2R)-5-

IUPAC Name methyl-2-(prop-1-en-2-yl)hex- [4115]
4-en-1-yl]-3,4-dihydro-2H-1-
benzopyran-4-one

Synonyms Leachianone E, (-)-Kushenol A [4][5]

Appearance Solid Powder [4]

Purity >98% [4]

Solubility Soluble in DMSO.[1][4][6]

Density 1.2+0.1 g/cm3 [3]

Boiling Point 581.7 + 50.0 °C at 760 mmHg [3]

Flash Point 195.8 + 23.6 °C [3]

Storage Conditions

Dry, dark, and at -20°C for
long-term storage.[4] 0-4°C for
stock solutions for up to one
month.[4]

Biological Activity

Kushenol A has demonstrated notable biological activities, positioning it as a compound of

interest for cosmetic and therapeutic applications.

Enzyme Inhibition

o Tyrosinase Inhibition: Kushenol A is a non-competitive inhibitor of tyrosinase, the key

enzyme in melanin synthesis.[1][4] This activity suggests its potential as a skin-whitening
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agent.[1][3][4]
o IC50: 1.1 uM[1][3][4]
o Ki: 0.4 pM[1][3][4]

e 0-Glucosidase Inhibition: It also exhibits inhibitory effects on a-glucosidase, an enzyme
involved in carbohydrate digestion.[1][2][4] This suggests potential applications in managing
blood sugar levels.

o IC50: 45 uM[1][4]
o Ki: 6.8 uM[1][4]
e B-Amylase Inhibition: Kushenol A shows inhibitory activity against B-amylase.[1][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific
findings. Below are generalized protocols based on standard laboratory practices for the types
of experiments cited.

Determination of Enzyme Inhibition (General Protocol)

A common method for determining enzyme inhibition involves spectrophotometric analysis.
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General workflow for determining enzyme inhibition.

Methodology:

o Preparation of Reagents: Solutions of the target enzyme (e.g., tyrosinase, a-glucosidase),
the appropriate substrate, and various concentrations of Kushenol A are prepared in a
suitable buffer.

e Assay Procedure:

o The enzyme and different concentrations of Kushenol A are pre-incubated in the assay
buffer.

o The enzymatic reaction is initiated by the addition of the substrate.

o The change in absorbance over time, which corresponds to the product formation, is
monitored using a spectrophotometer at a specific wavelength.

o Data Analysis:

[e]

The initial reaction velocities are calculated from the linear portion of the absorbance
versus time curves.

o The percentage of inhibition is calculated for each concentration of Kushenol A.

o The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by
50%) is determined by plotting the percentage of inhibition against the inhibitor
concentration.

o To determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition
constant (Ki), kinetic studies are performed at various substrate and inhibitor
concentrations, and the data are analyzed using methods such as Lineweaver-Burk plots.

Signaling Pathway Interactions

Kushenol A's inhibitory action on tyrosinase directly impacts the melanin biosynthesis
pathway.
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Inhibition of the melanin biosynthesis pathway by Kushenol A.

Pathway Description:

The enzyme tyrosinase catalyzes two key reactions in the initial steps of melanin synthesis: the
hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to
dopaquinone. Dopaquinone then undergoes a series of non-enzymatic and enzymatic
reactions to form melanin. Kushenol A acts as a non-competitive inhibitor of tyrosinase,
meaning it binds to a site on the enzyme other than the active site, thereby reducing its
catalytic efficiency and ultimately decreasing melanin production.[1][4]

Spectral Data
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While specific raw spectral data is not readily available in the public domain, the structural
elucidation of Kushenol A would have relied on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 8C-NMR spectroscopy are fundamental for determining the carbon-hydrogen
framework of a molecule. The chemical shifts, coupling constants, and integration of proton
signals in the *H-NMR spectrum, along with the chemical shifts in the 13C-NMR spectrum,
provide detailed information about the connectivity of atoms and the chemical environment of
each proton and carbon. Techniques like COSY, HSQC, and HMBC would have been
employed to establish the complete structure. Research articles have cited the use of tH-NMR
for the structural determination of Kushenol A.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass
measurement, which allows for the determination of the molecular formula. Fragmentation
patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption
of infrared radiation at specific frequencies corresponds to the vibrational frequencies of
different types of chemical bonds. For Kushenol A, characteristic peaks for hydroxyl (-OH),
carbonyl (C=0), and aromatic (C=C) groups would be expected.

This guide provides a foundational understanding of Kushenol A. For more specific
applications and in-depth analysis, consulting the primary research literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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